Product packaging for BDP R6G NHS ester(Cat. No.:)

BDP R6G NHS ester

Cat. No.: B606002
M. Wt: 437.2 g/mol
InChI Key: AAMQZFYOSUWKRX-UHFFFAOYSA-N
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Description

Evolution of Boron-Dipyrromethene (BODIPY) Fluorophores in Biological Sciences

First described in 1968 by Treibs and Kreuzer, boron-dipyrromethene (BODIPY) dyes have become a cornerstone of fluorescent probe technology. mdpi.comfrontiersin.orgnih.gov Their core structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, provides a versatile scaffold that allows for chemical modifications to fine-tune their photophysical properties. frontiersin.orgnih.gov This adaptability has led to the development of a wide array of BODIPY derivatives with applications spanning cellular imaging, biosensing, and photodynamic therapy. mdpi.comfrontiersin.orgnih.gov

Key characteristics that have driven the widespread adoption of BODIPY dyes in the biological sciences include their high fluorescence quantum yields, large molar extinction coefficients, and notable photo- and chemical stability. mdpi.comrsc.org These properties make them exceptionally bright and robust fluorescent reporters for visualizing and tracking biological processes. mdpi.comrsc.org The fluorescence of many BODIPY dyes is also relatively insensitive to the polarity and pH of their environment, which is a significant advantage for quantitative measurements in complex biological systems. medchemexpress.com

Significance of N-Hydroxysuccinimide (NHS) Ester Reactivity in Bioconjugation Chemistry

The N-hydroxysuccinimide (NHS) ester is a highly valuable reactive group in the field of bioconjugation. glenresearch.comchemicalbook.com Its primary utility lies in its ability to efficiently and selectively react with primary aliphatic amines, such as those found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. glenresearch.comthermofisher.com This reaction, which occurs under mild, slightly alkaline conditions, results in the formation of a stable and covalent amide bond. glenresearch.comthermofisher.com

The popularity of NHS esters in bioconjugation stems from several key advantages. They are relatively easy to prepare, stable for storage, and can function in aqueous environments, which is crucial for reactions involving biological molecules. glenresearch.com The reaction between an NHS ester and an amine releases N-hydroxysuccinimide as a byproduct, which can be easily removed from the reaction mixture. thermofisher.com This straightforward and reliable chemistry has made NHS esters one of the most common choices for attaching labels, such as fluorescent dyes or biotin, to proteins, antibodies, and other biomolecules. thermofisher.comontosight.ai

Positioning of BDP R6G NHS Ester within Advanced Fluorescent Probe Design

This compound occupies a specific and important niche within the landscape of advanced fluorescent probes. It combines the desirable photophysical properties of the BODIPY core with the reliable bioconjugation chemistry of the NHS ester. Specifically, BDP R6G is designed to have absorption and emission spectra similar to the well-known dye, Rhodamine 6G (R6G). evitachem.comlumiprobe.com This makes it a suitable alternative for fluorescence microscopy and other applications where R6G has traditionally been used.

What sets this compound apart is its combination of brightness, photostability, and a long fluorescence lifetime with minimal pH sensitivity. evitachem.comlumiprobe.comlumiprobe.cn The long fluorescence lifetime is particularly advantageous for applications such as fluorescence polarization assays and two-photon experiments. evitachem.comlumiprobe.com The NHS ester functionality allows for its straightforward covalent attachment to a wide range of biomolecules, making it a versatile tool for creating specific fluorescent probes. evitachem.comlumiprobe.com

Overview of Key Research Domains Utilizing this compound

The unique properties of this compound make it a valuable reagent in several key research areas:

Bioconjugation and Protein Labeling : The amine-reactive NHS ester group allows for the covalent labeling of proteins, peptides, and other amine-containing biomolecules. evitachem.commedchemexpress.comontosight.ai This enables researchers to track the localization and dynamics of specific proteins within cells.

Fluorescence Microscopy and Cell Imaging : Due to its bright and photostable fluorescence, this compound is well-suited for various fluorescence microscopy techniques, including confocal microscopy and flow cytometry, for visualizing cellular structures and processes. evitachem.com

Fluorescence Polarization Assays : The long fluorescence lifetime of the BDP R6G dye is a significant advantage in fluorescence polarization assays, which are used to study molecular interactions, such as protein-protein or protein-ligand binding. evitachem.comlumiprobe.com

Biosensor Development : The ability to conjugate BDP R6G to specific biomolecules allows for the creation of fluorescent biosensors designed to detect specific analytes or changes in the cellular environment. evitachem.com

Physicochemical Properties of this compound

PropertyValue
Molecular Weight~643.5 g/mol
AppearanceSolid powder
Excitation Maximum (λex)~530 nm
Emission Maximum (λem)~548-550 nm
Molar Extinction Coefficient (ε)~76,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.96

Data compiled from multiple sources. evitachem.comlumiprobe.combroadpharm.comlunanano.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18BF2N3O4 B606002 BDP R6G NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BF2N3O4/c24-23(25)26-16(9-13-22(31)32-28-20(29)11-12-21(28)30)6-7-17(26)14-18-8-10-19(27(18)23)15-4-2-1-3-5-15/h1-8,10,14H,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMQZFYOSUWKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C5=CC=CC=C5)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Strategic Functionalization of Bdp R6g Nhs Ester

Mechanistic Principles of Amine-Reactive Conjugation via NHS Ester Linkage

The primary mode of action for BDP R6G NHS ester involves its reaction with primary amines, which are commonly found in proteins and peptides at the N-terminus and on the side chain of lysine (B10760008) residues. evitachem.comthermofisher.comaatbio.com This reactivity allows for the stable labeling of biomolecules for detection and analysis. evitachem.com

Formation of Stable Amide Bonds with Primary Amines

The conjugation of this compound to biomolecules occurs through a nucleophilic substitution reaction. evitachem.com The primary amine group on a target molecule attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. evitachem.comthermofisher.com This covalent linkage ensures that the fluorescent dye remains attached to the biomolecule, facilitating its detection in various assays. evitachem.com

Synthesis and Derivatization Strategies for this compound Analogues

To expand the utility of the BDP R6G fluorophore, various analogues have been synthesized with different reactive groups, enabling a wider range of labeling strategies.

Development of Maleimide (B117702) Derivatives for Thiol-Specific Labeling

BDP R6G maleimide is a derivative that allows for the specific labeling of thiol (sulfhydryl) groups found in cysteine residues of proteins. medchemexpress.commedchemexpress.com This thiol-reactive dye reacts with sulfhydryl groups to form a stable thioether bond. medchemexpress.commedchemexpress.com This site-specific labeling is advantageous as it often provides more controlled and specific modification compared to amine-reactive labeling. medchemexpress.com The reaction with maleimides typically occurs between pH 6.5 and 7.5. medchemexpress.com

Integration of Alkyne and Azide (B81097) Moieties for Click Chemistry Applications

The integration of alkyne and azide functional groups into the BDP R6G scaffold has enabled its use in "click chemistry" reactions. medchemexpress.comlumiprobe.com BDP R6G alkyne can react with azide-containing molecules through copper-catalyzed click chemistry (CuAAC). medchemexpress.comruixibiotech.com Similarly, BDP R6G azide can react with alkynes, including those in strained ring systems like dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), in copper-free click chemistry reactions. medchemexpress.comsmolecule.com These bioorthogonal reactions are highly specific and efficient, allowing for the precise labeling of biomolecules in complex biological systems without interfering with native biological processes. smolecule.combroadpharm.com

Engineering with Linkers for Enhanced Biocompatibility and Accessibility

The introduction of linker arms between the BDP R6G fluorophore and its reactive group can enhance the properties of the resulting conjugate. For instance, incorporating flexible linker chains can affect the mobility of the dye. ethz.ch Poly(ethylene glycol) (PEG) linkers can be used to increase the water solubility and biocompatibility of the dye-conjugate. researchgate.net These modifications can improve the accessibility of the dye to its target and reduce non-specific interactions, leading to improved performance in biological applications. core.ac.ukresearchgate.net

Chemical Properties of this compound and its Derivatives

PropertyThis compoundBDP R6G MaleimideBDP R6G AlkyneBDP R6G Azide
Molecular Formula C22H18BF2N3O4Not specifiedNot specifiedNot specified
Molecular Weight ( g/mol ) ~437.2 - 643.5 evitachem.combroadpharm.comNot specifiedNot specifiedNot specified
Excitation Maximum (nm) 530 evitachem.combroadpharm.comNot specified530 medchemexpress.com530 medchemexpress.com
Emission Maximum (nm) 548 - 550 evitachem.combroadpharm.comNot specified545 medchemexpress.com548 medchemexpress.com
Fluorescence Quantum Yield 0.96 broadpharm.comlunanano.caNot specifiedNot specified0.96
Solubility DMF, DMSO, DCM glpbio.combroadpharm.comNot specifiedNot specifiedDMF, DMSO, DCM
Reactive Group NHS esterMaleimideAlkyneAzide
Target Functional Group Primary AminesThiols (Sulfhydryls)AzidesAlkynes, DBCO, BCN
Reaction Type Nucleophilic Acyl SubstitutionMichael AdditionCopper-Catalyzed Click Chemistry (CuAAC)Copper-Free or Copper-Catalyzed Click Chemistry

Chemo-selectivity in Multi-functional Biomolecule Labeling

This compound is an amine-reactive fluorescent dye that shares spectral properties with Rhodamine 6G. lumiprobe.com Its utility in bioconjugation stems from the N-hydroxysuccinimide (NHS) ester functional group, which displays a strong preference for reacting with primary amines, such as the N-terminal α-amine and the ε-amine of lysine residues in proteins, to form stable amide bonds. lumiprobe.commedchemexpress.com This reaction proceeds efficiently under neutral to slightly basic conditions, typically within a pH range of 7.2 to 8.5. glenresearch.com

The primary challenge in labeling complex biomolecules like proteins arises from the presence of multiple nucleophilic functional groups, including not only primary amines but also thiols (from cysteine), hydroxyls (from serine, threonine, and tyrosine), and imidazoles (from histidine). Achieving chemo-selectivity—the preferential modification of a single type of functional group—is paramount to ensure the homogeneity and functional integrity of the labeled biomolecule.

The principal strategy for controlling the chemo-selectivity of this compound lies in the meticulous control of the reaction pH. The reactivity of different nucleophilic groups is highly dependent on their protonation state, which is governed by their respective pKa values and the pH of the surrounding buffer. Primary amines are most nucleophilic when they are in their unprotonated state.

While this compound is primarily amine-reactive, side reactions with other nucleophiles can occur, particularly under non-optimal conditions. However, the resulting thioesters (from reaction with thiols) and esters (from reaction with hydroxyls) are significantly less stable than the amide bond formed with amines and are susceptible to hydrolysis. nih.gov

The following table summarizes the reactivity of NHS esters with various functional groups found in proteins and the typical pH conditions influencing these reactions.

Functional Group (Amino Acid)Typical pKaReactivity with NHS EsterOptimal pH for ReactionResulting Linkage Stability
α-Amine (N-terminus)~7.0 - 8.0High7.0 - 8.0Very Stable (Amide)
ε-Amine (Lysine)~10.5High8.0 - 9.0Very Stable (Amide)
Thiol (Cysteine)~8.5Low to Moderate6.5 - 7.5Labile (Thioester)
Phenolic Hydroxyl (Tyrosine)~10.0Low> 9.0Labile (Ester)
Imidazole (Histidine)~6.0Low> 7.0Labile

This table provides generalized pKa values and reactivity information for NHS esters. Actual reactivity can be influenced by the local microenvironment within the protein.

Strategic pH Control for Selective Labeling:

By carefully selecting the reaction pH, it is possible to favor the labeling of specific amine groups. For instance, to selectively label the N-terminal α-amine over the ε-amines of lysine residues, the reaction can be carried out at a pH closer to 7.0. At this pH, a larger fraction of the N-terminal amines will be deprotonated and thus more reactive compared to the lysine side chains, which have a much higher pKa.

Conversely, to label lysine residues more generally, a pH of 8.0 to 8.5 is typically employed. At this pH, a sufficient concentration of deprotonated lysine ε-amines is available for reaction, while minimizing the rate of hydrolysis of the this compound, a competing reaction that becomes more significant at higher pH. glenresearch.com

It is important to note that while pH control is a powerful tool, achieving absolute chemo-selectivity can be challenging. The specific pKa of an amino acid residue can be influenced by its local environment within the folded protein. For applications requiring stringent site-specificity, alternative labeling strategies are often employed. For instance, thiol-reactive maleimide derivatives of BDP R6G are available for the specific targeting of cysteine residues. lumiprobe.commedchemexpress.com The use of orthogonal labeling chemistries, where an amine-reactive dye like this compound is used in conjunction with a thiol-reactive dye, allows for the dual labeling of a protein at distinct sites.

While specific, detailed research findings on the chemo-selective labeling of a multi-functional protein using this compound are not extensively documented in publicly available literature, the principles of chemo-selectivity established for the broader class of BODIPY NHS esters are directly applicable. For example, a study involving the coupling of a BODIPY®-FL-NHS ester to a molecule containing both a free amine and a carboxylic acid methyl ester demonstrated selective reaction at the amine without affecting the ester group, highlighting the chemo-selectivity of the NHS ester functionality. nih.gov

In practice, optimizing the chemo-selective labeling of a specific biomolecule with this compound often requires empirical testing, where parameters such as the dye-to-protein molar ratio, reaction time, temperature, and, most critically, the buffer pH are varied to achieve the desired labeling outcome.

Advanced Imaging and Spectroscopic Applications

High-Resolution Fluorescence Microscopy Modalities

BDP R6G NHS ester's characteristics, including high fluorescence quantum yield, photostability, and minimal pH dependence, make it highly suitable for various fluorescence microscopy applications. ruixibiotech.comlumiprobe.comaxispharm.com

In confocal laser scanning microscopy (CLSM), a focused laser beam scans across a sample to build a high-resolution optical image. This technique requires fluorophores that are bright enough to provide a strong signal and stable enough to withstand repeated laser excitation without significant photobleaching. The high quantum yield (0.96) and molar extinction coefficient (76,000 L⋅mol⁻¹⋅cm⁻¹) of this compound ensure the bright emission necessary for sensitive detection in cellular and tissue specimens. lumiprobe.comjinpanbio.comjinpanbio.com Its inherent photostability allows for detailed and prolonged imaging sessions, which are often required for generating three-dimensional reconstructions of complex biological structures. ruixibiotech.com

Visualizing dynamic processes within living cells demands fluorescent probes that are not only bright and stable but also exhibit low sensitivity to environmental changes, such as fluctuations in pH. lumiprobe.com this compound demonstrates little pH dependence, ensuring a consistent fluorescent signal even if the local pH within cellular compartments changes during a biological process. lumiprobe.comjinpanbio.comjinpanbio.com This stability, combined with its brightness, allows for the tracking of labeled proteins or other biomolecules over time without interfering significantly with cellular function, making it a valuable tool for studying dynamic events in real-time. ruixibiotech.com

Super-resolution microscopy encompasses techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. These methods often involve intense light fields or multiple cycles of photoactivation and imaging, placing stringent demands on the photophysical properties of the fluorescent labels.

The exceptional brightness and photostability of this compound are critical prerequisites for super-resolution applications. ruixibiotech.com Techniques like Stimulated Emission Depletion (STED) microscopy utilize a high-intensity depletion laser to narrow the fluorescent spot, requiring a dye that can resist photobleaching under extreme irradiation. The high quantum yield of this compound contributes to the strong signal needed for resolving fine subcellular details. lumiprobe.com

The ability to track the movement and dynamics of subcellular organelles is crucial for understanding cellular function. The NHS ester functionality of BDP R6G allows it to be readily conjugated to antibodies or specific proteins that target organelles like mitochondria or vesicles. evitachem.comlumiprobe.com Once labeled, the bright and stable fluorescence of the dye facilitates long-term tracking experiments using advanced microscopy, including two-photon microscopy, for which the dye's long fluorescence lifetime is particularly advantageous. ruixibiotech.comlumiprobe.comjinpanbio.com

Super-Resolution Microscopy Techniques (e.g., STED, SIM, SMLM)

Nanoscale Structural Elucidation

Flow Cytometry and Cell Sorting Methodologies

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. The methodology relies on fluorescently labeling specific cellular components, often surface proteins, with antibody-dye conjugates. The intense brightness of this compound is a significant advantage in this context, as it allows for a clear and distinct separation between positively labeled and negative (unlabeled) cell populations, enhancing the accuracy of both cell counting and sorting. evitachem.com Its NHS ester group allows for the straightforward and stable labeling of antibodies and other proteins used in these assays. evitachem.com

Table 2: Summary of Applications for this compound

Application Area Relevant Properties Reference
Fluorescence Microscopy High brightness, photostability, covalent labeling evitachem.comaxispharm.com
Confocal Microscopy High quantum yield, photostability ruixibiotech.comlumiprobe.comutopbio.cn
Live-Cell Imaging Low pH dependence, photostability lumiprobe.comjinpanbio.com
Two-Photon Experiments Long fluorescence lifetime ruixibiotech.comlumiprobe.comjinpanbio.com
Flow Cytometry Bright fluorescence, stable protein conjugation evitachem.com
Fluorescence Polarization Assays Long fluorescence lifetime lumiprobe.comjinpanbio.com

Fluorescence Polarization Assays for Molecular Interaction Studies

Fluorescence Polarization (FP) is a powerful technique for studying molecular binding events in solution. The principle of FP relies on the relationship between the rotational speed of a fluorescent molecule and the polarization of its emitted light. When a small, fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted fluorescence is largely depolarized. However, when the tracer binds to a much larger molecule (e.g., a protein or nucleic acid), its rotational motion is significantly slowed. This reduced tumbling rate results in a higher degree of polarization in the emitted light.

The characteristically long fluorescence lifetime of this compound makes it an exemplary candidate for FP assays. evitachem.comlumiprobe.comlumiprobe.com A longer lifetime allows for more significant changes in polarization to be observed upon binding, enhancing the sensitivity of the assay. When BDP R6G is conjugated to a small ligand, its binding to a larger receptor molecule can be monitored by the increase in fluorescence polarization. This method is widely used in high-throughput screening for drug discovery and for quantifying biomolecular interactions. thermofisher.com For instance, a related borondipyrromethene dye, BDP TMR-X SE, has been successfully employed in high-throughput FP assays to study ligand binding to G protein-coupled receptors. thermofisher.com Similarly, other BDP derivatives like BDP 630/650 are noted for their utility in FP assays due to their long excited-state lifetimes, which are crucial for detecting molecular binding. medkoo.com

Multiphoton and Two-Photon Excitation Spectroscopy in Deep Tissue Imaging

Multiphoton microscopy, particularly two-photon laser scanning microscopy (2PLSM), has revolutionized biological imaging by enabling high-resolution visualization deep within scattering tissues. microscopist.co.uknih.gov This technique is based on the principle of two-photon absorption, where a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons, typically from a pulsed infrared laser. setabiomedicals.comnih.gov The excitation wavelength is therefore approximately twice that required for single-photon excitation. setabiomedicals.com

This compound is well-suited for two-photon excitation experiments. evitachem.comlumiprobe.comruixibiotech.com The primary advantage of using two-photon excitation for deep tissue imaging is the use of longer wavelength light (e.g., infrared), which scatters less within biological tissues compared to visible light. nih.govleica-microsystems.com This reduced scattering allows for significantly deeper penetration, enabling imaging several hundred microns into intact tissues and living animals, far beyond the typical ~80-100 µm limit of conventional confocal microscopy. microscopist.co.uknih.govleica-microsystems.com Furthermore, because excitation is confined to the focal plane, phototoxicity and photobleaching are minimized in the out-of-focus regions, which is a major benefit for live-cell and in vivo imaging. nih.gov The combination of deep penetration and reduced phototoxicity makes two-photon microscopy with probes like BDP R6G a powerful tool for studying cellular dynamics in their native environments, such as immune cell interactions in lymph nodes or neuronal activity in the brain. nih.gov

Förster Resonance Energy Transfer (FRET) Applications in Molecular Proximity Sensing

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs between two chromophores—a donor and an acceptor—when they are in very close proximity, typically within 1-10 nanometers. wikipedia.orgevidentscientific.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET an exquisitely sensitive "spectroscopic ruler" for measuring molecular distances and detecting interactions. wikipedia.org For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor. evidentscientific.com

BODIPY dyes, the class to which BDP R6G belongs, are widely used as either donors or acceptors in FRET-based assays. thermofisher.comaxispharm.com Their sharp emission peaks and high quantum yields make them excellent FRET partners. When this compound is used to label one biomolecule, and a suitable acceptor dye (e.g., a dark quencher like DusQ® 2 or another fluorophore) is used to label its binding partner, the interaction between the two molecules can be monitored. lumiprobe.com Upon binding, the proximity of the donor (BDP R6G) and acceptor allows for efficient energy transfer, resulting in quenching of the donor's fluorescence and, in some cases, sensitized emission from the acceptor. This change in fluorescence signal provides a direct measure of the molecular interaction. Such FRET-based sensors and probes are used to study a wide array of biological processes, including protein-protein interactions, conformational changes in proteins, and nucleic acid hybridization. thermofisher.comrsc.org

Table 2: Potential FRET Pairing Characteristics for BDP R6G

CharacteristicBDP R6G (as Donor)Suitable Acceptor (Example)Requirement for FRET
Emission Peak ~548 nmN/ADonor emission must overlap with acceptor absorption.
Absorption Peak ~530 nm> 550 nmN/A
Application Protein-protein interaction, conformational change sensingA dye with absorption in the 540-580 nm rangeDonor and Acceptor must be within 1-10 nm.

Single-Molecule Detection and Tracking Approaches

The ability to detect and track individual molecules has provided unprecedented insights into biological processes, revealing dynamics and heterogeneity that are obscured in ensemble measurements. BDP R6G's high brightness and photostability make it suitable for the demanding conditions of single-molecule imaging. lumiprobe.com

A 2019 study by Lee and Biteen specifically utilized BDP-R6G for single-molecule hyperspectral super-resolution fluorescence imaging. nsf.gov The researchers investigated how the fluorescence spectrum of a single BDP-R6G molecule changes when it is coupled to a single gold nanoparticle, demonstrating the dye's utility at the ultimate sensitivity limit of detection. nsf.gov The robust photophysics of BDP R6G allows for the collection of sufficient photons from a single molecule before it photobleaches, which is essential for both localization and tracking experiments. Furthermore, studies on related pyrrolyl-BODIPY dyes have demonstrated their use in live-cell Single Molecule Localization Microscopy (SMLM), a super-resolution technique, to visualize subcellular structures like mitochondria and the plasma membrane at the nanoscale. researchgate.net These findings underscore the potential of the BDP dye family, including BDP R6G, as powerful probes for advanced single-molecule studies.

Molecular and Cellular Research Applications of Bdp R6g Nhs Ester Conjugates

Site-Specific Bioconjugation to Peptides and Proteins

The primary application of BDP R6G NHS ester lies in its ability to covalently attach to primary and secondary amines, which are readily available on peptides and proteins, most notably the ε-amino group of lysine (B10760008) residues. thermofisher.com This reaction, which forms a stable amide bond, is typically performed in a buffer with a pH between 7 and 9. thermofisher.com The specificity of this labeling allows for the creation of fluorescently tagged biomolecules for a multitude of research purposes.

Labeling of Antibodies for Immunofluorescence

This compound is utilized for the fluorescent labeling of antibodies, which are then used as probes in immunofluorescence assays. axispharm.comaxispharm.com This technique allows for the visualization and localization of specific antigens within cells and tissues. The bright and photostable fluorescence of BDP R6G provides a strong and durable signal, essential for high-quality imaging in fluorescence microscopy. The process involves the reaction of the NHS ester with the primary amine groups on the antibody, creating a stable dye-antibody conjugate. thermofisher.com These labeled antibodies can then bind to their specific targets, enabling researchers to study the distribution and expression of proteins of interest.

Fluorescent Tagging of Recombinant Proteins

The ability to fluorescently tag recombinant proteins is crucial for studying their function, localization, and dynamics within living cells. axispharm.com this compound provides a means to covalently label purified recombinant proteins in vitro. nih.gov This is particularly useful for proteins that cannot be easily tagged with fluorescent proteins like GFP genetically. The labeled recombinant proteins can then be introduced into cells or used in various biochemical assays to study their behavior and interactions. A study on human GMP synthetase utilized R6G-NHS ester for ratiometric quantification in 2D gels, highlighting its utility in quantitative proteomics. nih.gov

Investigation of Protein-Protein Interactions

Fluorescently labeled proteins are instrumental in studying protein-protein interactions. Techniques such as Fluorescence Resonance Energy Transfer (FRET) can employ BDP R6G as a donor or acceptor fluorophore to measure the proximity between two interacting proteins. axispharm.com By labeling one protein with this compound and its potential binding partner with a spectrally compatible fluorophore, researchers can detect their interaction in real-time and in a cellular context. The long fluorescence lifetime of BDP R6G also makes it suitable for fluorescence polarization assays, which can be used to study molecular binding events. lumiprobe.com

Nucleic Acid Labeling and Hybridization Studies

Beyond proteins, this compound is also a valuable reagent for the labeling of nucleic acids, provided they are modified to contain an amine group. This expands the utility of the dye to the fields of genomics and molecular diagnostics.

Modification of Oligonucleotides for FISH and Array-Based Assays

This compound can be used to label amine-modified oligonucleotides, which are short, synthetic strands of nucleic acids. biomers.net These fluorescently labeled oligonucleotides serve as probes in a variety of molecular biology techniques, including Fluorescence in situ Hybridization (FISH) and microarray analysis. biorxiv.orgnih.gov In FISH, the labeled probes bind to complementary sequences of DNA or RNA within a cell, allowing for the visualization of specific genes or transcripts. The brightness of BDP R6G is advantageous for detecting low-abundance nucleic acid targets. An improved method for FISH probe production utilizes the conjugation of NHS-ester dyes to amino-modified oligonucleotides. nih.gov

Probing DNA/RNA Structures and Dynamics

Fluorescently labeled nucleic acids are essential tools for investigating the complex structures and dynamic behaviors of DNA and RNA. By incorporating BDP R6G at specific sites within a nucleic acid sequence, researchers can monitor conformational changes, folding and unfolding events, and interactions with other molecules. The sensitivity of the fluorophore's emission to its local environment can provide valuable information about the structural state of the nucleic acid.

Table of Spectroscopic and Physicochemical Properties of BDP R6G

PropertyValueReference
Excitation Maximum (Ex)~530 nm medchemexpress.combroadpharm.com
Emission Maximum (Em)~548 nm medchemexpress.combroadpharm.com
Molar Extinction Coefficient~80,000 cm⁻¹M⁻¹ kimnfriends.co.kr
Fluorescence Quantum Yield~0.96-0.97 broadpharm.comkimnfriends.co.kr
Recommended Storage-20°C, in the dark, desiccated lumiprobe.com
Common SolventsDMF, DMSO lumiprobe.comlumiprobe.com

Lipid and Membrane Component Staining

The unique characteristics of this compound make it highly suitable for studying lipids and cellular membranes. Its fluorescent properties, combined with its ability to be attached to other molecules, allow researchers to visualize and analyze the complex and dynamic environment of the cell membrane.

Analysis of Membrane Dynamics and Lipid Rafts

The cell membrane is not a uniform structure; it contains specialized microdomains known as lipid rafts, which are enriched in certain lipids and proteins and play a vital role in cellular signaling. The fluorescence of BDP R6G is sensitive to the surrounding environment, a property that can be exploited to study these rafts. When conjugated to molecules that insert into the cell membrane, changes in the dye's fluorescence can signal a change in the local lipid environment, such as moving into or out of a lipid raft. This allows for the differentiation and tracking of these important membrane domains.

Tracking of Lipid Droplets in Metabolic Research

Lipid droplets are cellular organelles that store neutral lipids and are central to lipid metabolism. BDP R6G-based probes are effective tools for staining and tracking these droplets in living cells. The lipophilic nature of the BDP R6G core allows it to accumulate within the lipid-rich environment of these droplets, providing a bright and specific signal. Researchers can use BDP R6G conjugated to fatty acids to monitor the life cycle of lipid droplets, including their formation, growth, and breakdown, which is crucial for understanding metabolic processes and diseases.

Development of Targeted Intracellular Tracers

This compound is a versatile tool for creating targeted tracers to track specific components and processes within the cell. medchemexpress.com Its bright and stable fluorescence allows for clear visualization once it has been directed to its intracellular target.

Probes for Organelle-Specific Localization

By attaching BDP R6G to molecules with a natural affinity for specific organelles, scientists can create probes that selectively illuminate these structures. For example, a BDP R6G molecule linked to a mitochondrial-targeting signal will specifically stain mitochondria, allowing for the study of their structure and function in real-time. This principle can be applied to develop a range of probes for different organelles, enabling multi-color imaging to investigate the interactions between them.

Monitoring of Endocytosis and Exocytosis Pathways

The fundamental cellular processes of endocytosis (taking substances into the cell) and exocytosis (releasing substances from the cell) can be monitored using BDP R6G-labeled molecules. To study endocytosis, a molecule of interest labeled with BDP R6G can be introduced to cells, and its uptake and subsequent trafficking through various intracellular compartments can be followed using fluorescence microscopy. For exocytosis, molecules destined for secretion can be labeled with BDP R6G, allowing researchers to visualize their packaging into vesicles and their eventual release from the cell.

Applications in Proteomic and Interactomic Analysis

The utility of this compound extends to the large-scale study of proteins (proteomics) and their interactions (interactomics). medchemexpress.com Its ability to be covalently attached to proteins is fundamental to these applications. lumiprobe.combroadpharm.com

In proteomics, BDP R6G can be used in a technique called differential in-gel electrophoresis (DIGE). This method allows for the comparison of protein expression levels between different samples, such as healthy versus diseased tissue. By labeling the protein samples with different fluorescent dyes, including a BDP R6G derivative, they can be run on the same gel, and the relative abundance of each protein can be accurately quantified.

In the field of interactomics, BDP R6G can be used in Förster Resonance Energy Transfer (FRET) based assays. axispharm.com FRET is a technique that can detect when two fluorescently labeled molecules are very close to each other, indicating a potential interaction. By labeling two proteins of interest with a suitable FRET pair of dyes, where BDP R6G can act as one of the pair, researchers can study the formation of protein complexes within living cells.

Furthermore, antibodies labeled with BDP R6G are valuable reagents in various immunoassays, such as Western blotting and immunofluorescence, for the sensitive detection of specific proteins.

Application AreaSpecific UseKey Information Provided
Lipid and Membrane Staining Analysis of lipid raftsDifferentiation and tracking of membrane microdomains based on fluorescence changes.
Tracking of lipid dropletsVisualization of lipid droplet formation, growth, and metabolism in real-time.
Intracellular Tracers Organelle-specific probesSelective labeling and monitoring of the structure and function of organelles like mitochondria.
Monitoring endo/exocytosisTracking the uptake, trafficking, and secretion of labeled molecules.
Proteomic & Interactomic Analysis Differential in-gel electrophoresis (DIGE)Quantitative comparison of protein expression levels between samples.
Förster Resonance Energy Transfer (FRET)Studying protein-protein interactions and complex formation in living cells.

Fluorescent Tagging in Gel Electrophoresis and Western Blotting

The bright and photostable nature of BDP R6G makes it a valuable fluorophore for protein analysis using gel electrophoresis and western blotting. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, enabling sensitive fluorescent detection.

In gel electrophoresis, particularly in two-dimensional difference gel electrophoresis (2D-DIGE), fluorescent dyes with NHS esters are used for the pre-labeling of protein samples. lumiprobe.comaatbio.com This technique allows for the comparison of protein expression between different samples on the same gel, minimizing gel-to-gel variability. cytivalifesciences.com Protein lysates are labeled with spectrally distinct fluorescent dyes before being mixed and separated by isoelectric focusing (1st dimension) and SDS-PAGE (2nd dimension). cytivalifesciences.com Although kits often use cyanine-based dyes, the principle of minimal labeling with a reactive NHS ester dye like this compound is directly applicable. lumiprobe.comcytivalifesciences.com This pre-staining approach ensures that about 3% of the proteins are labeled, allowing for accurate quantification and comparison of protein spots directly in the gel using a fluorescence imager, without the need for post-staining procedures. dyeagnostics.com

For Western blotting, fluorescent detection offers a quantitative alternative to traditional chemiluminescence. The process involves separating proteins via SDS-PAGE, transferring them to a membrane (like nitrocellulose or PVDF), and then using antibodies for detection. azurebiosystems.comlunanano.ca In a fluorescent western blot, a primary antibody specific to the target protein is used, followed by a secondary antibody that is conjugated to a fluorophore. azurebiosystems.com this compound can be used to create these fluorescent secondary antibody conjugates. medchemexpress.commedchemexpress.eu The stable amide bond formed between the dye and the antibody allows for the direct visualization and quantification of the target protein on the membrane using an imaging system equipped with the appropriate excitation and emission filters. azurebiosystems.com This method also allows for multiplexing, where multiple proteins can be detected on the same blot using primary antibodies from different species and secondary antibodies conjugated to spectrally distinct dyes. azurebiosystems.com

Table 1: Comparison of Protein Detection Techniques

FeaturePre-labeling for 2D-DIGEFluorescent Western Blotting
Labeling Stage Before electrophoresisAfter protein transfer to membrane
Labeled Molecule Total protein in lysateSecondary antibody
Primary Application Proteomics, differential expression analysisDetection of specific proteins
Key Advantage Reduces gel-to-gel variability, multiplexingHigh specificity, potential for multiplexing
Detection Method In-gel fluorescence imagingOn-membrane fluorescence imaging

High-Throughput Screening of Biomolecular Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their interaction with a biological target. nih.govnih.gov Fluorescence Polarization (FP) is a homogenous assay format widely used in HTS due to its simplicity and robustness. nih.govnih.gov The technique measures the change in the tumbling rate of a fluorescently labeled molecule in solution upon binding to a larger partner. thermofisher.com

This compound is particularly well-suited for developing tracers for FP-based assays. lumiprobe.commedchemexpress.com Its key advantages include a relatively long fluorescence lifetime (typically >5 nanoseconds) and high fluorescence quantum yield, which are critical for generating a stable and significant polarization window. thermofisher.comlumiprobe.com The NHS ester allows for the straightforward conjugation of the BDP R6G dye to a small molecule, peptide, or other ligand from a biomolecular library that is known to bind the target of interest. broadpharm.comlumiprobe.com

In a typical competitive FP-HTS assay, a library of unlabeled compounds is screened for their ability to displace the BDP R6G-labeled tracer from the target protein.

A complex of the target protein and the BDP R6G-labeled tracer is formed. This large complex tumbles slowly in solution, resulting in a high FP value.

Compounds from the screening library are added to the wells.

If a library compound binds to the target protein and displaces the fluorescent tracer, the small, liberated tracer tumbles rapidly, leading to a significant decrease in the FP value.

This drop in polarization identifies a "hit" from the library.

This methodology has been successfully used to screen for inhibitors of a wide range of biological targets, including kinases, proteases, and G-protein-coupled receptors. nih.govthermofisher.com For instance, a spectrally similar BODIPY dye, BODIPY TMR-X SE, was used to label a series of peptide ligands to develop a high-throughput FP assay for ligand binding to G protein–coupled receptors. thermofisher.com The excellent photophysical properties of BDP R6G make it an ideal choice for similar assays designed to screen vast biomolecular libraries for novel therapeutic candidates. thermofisher.comalabiolab.ro

Biosensor Development for Molecular Detection and Quantification

A biosensor is an analytical device that combines a biological recognition element with a physicochemical transducer to detect a target analyte. The high fluorescence quantum yield, photostability, and reactive NHS ester group make BDP R6G a prime candidate for use as the signaling component in optical biosensors. axispharm.com The NHS ester enables the covalent attachment of the dye to a biological recognition molecule, such as an antibody, nucleic acid, or peptide, which provides the sensor's specificity.

The fundamental principle involves immobilizing the BDP R6G-conjugated biomolecule onto a surface, such as a nanoparticle or microarray. When the target analyte binds to the recognition element, it can induce a change in the fluorescence signal of the BDP R6G dye. This change can manifest as an increase or decrease in intensity (quenching or enhancement) or a shift in the emission wavelength, which is then measured by a detector. mdpi.com For example, a research study on a BODIPY-based sensor array for heavy metals used di-2-picolyamine (DPA) as a recognition unit, which perturbs the fluorescence of the BODIPY core upon binding to metal ions. nih.gov

Environmental Sensing Applications

The detection of environmental pollutants, such as heavy metal ions, is critical for public health and environmental protection. iyte.edu.tr BODIPY-based fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity and selectivity. mdpi.com Researchers have designed various BODIPY derivatives to detect specific metal ions by incorporating a chelating moiety that selectively binds the target ion. nih.goviyte.edu.trrsc.org

For instance, a fluorometric sensor array based on 12 cross-reactive BODIPY indicators was developed for the highly sensitive detection of eight different heavy metal ions, including cadmium (Cd²⁺), mercury (Hg²⁺), and copper (Cu²⁺). nih.gov In this design, a recognition unit such as DPA is attached to the BODIPY core. nih.goviyte.edu.tr The binding of a heavy metal ion to the DPA group alters the electronic properties of the fluorophore, often by inhibiting a photo-induced electron transfer (PET) process that normally quenches the fluorescence. researchgate.net This blockage of PET "turns on" the bright fluorescence of the BODIPY dye, providing a clear signal for the presence of the metal ion, with detection limits reaching the nanomolar range. researchgate.net While these studies often synthesize a specific BODIPY-DPA conjugate, the use of this compound to label a metal-binding peptide or protein would represent an alternative biosensor design strategy. The versatility and robust optical properties of the BDP R6G core make it an excellent platform for developing the next generation of environmental biosensors. axispharm.com

Table 2: Examples of BODIPY-Based Environmental Biosensors

Target AnalyteRecognition MoietySensing MechanismDetection LimitReference
Heavy Metal Ions (Cu²⁺, Hg²⁺, etc.)Di-2-picolyamine (DPA)Fluorescence enhancement (PET inhibition)Micromolar (μM) to Nanomolar (nM) nih.gov, researchgate.net
Cadmium (Cd²⁺)Di-(2-picolyl)amine (DPA)Intramolecular Charge Transfer (ICT)- iyte.edu.tr
Mercury (Hg²⁺)ThiosemicarbazideComplex formation causing optical change- rsc.org

In Vitro Diagnostic Assay Platforms

The development of rapid, sensitive, and low-cost diagnostic assays is crucial for the early detection and management of diseases. This compound and its conjugates are valuable reagents for creating such in vitro diagnostic platforms. The ability to conjugate BDP R6G to antibodies, for example, allows for its use in various immunoassay formats, such as Enzyme-Linked Immunosorbent Assays (ELISAs) or fluorescence immunoassays. lunanano.ca In these assays, the BDP R6G-labeled antibody provides the signal for quantifying the concentration of a disease biomarker in a patient sample (e.g., blood or plasma).

A significant area of research is the development of probes for neurodegenerative diseases like Alzheimer's. frontiersin.orgnih.gov The pathology of Alzheimer's is characterized by the aggregation of amyloid-β (Aβ) peptides and hyperphosphorylated tau proteins. frontiersin.orgrsc.org Scientists have designed BODIPY-based fluorescent probes that can specifically bind to these aggregates. nih.govmdpi.com For example, a probe named BocBDP was developed that binds strongly to Aβ plaques, resulting in a five-fold enhancement of its fluorescence. rsc.org Such probes could be used in diagnostic assays to detect these biomarkers in cerebrospinal fluid or potentially in blood samples, aiding in early diagnosis. frontiersin.orgnih.gov The design often involves linking the BODIPY fluorophore to a recognition unit that has a high affinity for the Aβ structure. rsc.org The bright and stable fluorescence of the BDP R6G core is ideal for providing the high signal-to-noise ratio required for detecting low concentrations of these critical biomarkers. nih.gov

Methodological Innovations and Considerations in Bdp R6g Nhs Ester Utilization

Optimization of Bioconjugation Protocols for Diverse Biomolecules

The covalent labeling of biomolecules with BDP R6G NHS ester is a critical first step for a wide range of applications. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as those on lysine (B10760008) residues in proteins or on amine-modified oligonucleotides, to form stable amide bonds. medchemexpress.combroadpharm.comlumiprobe.com However, achieving efficient and specific labeling requires the optimization of reaction conditions to account for the properties of both the dye and the target biomolecule.

The reaction of NHS esters with amines is highly dependent on pH. lumiprobe.com For effective conjugation, the amino group of the target biomolecule must be in its unprotonated state. Consequently, the reaction is typically carried out in a buffer with a pH between 8.3 and 8.5. lumiprobe.com Common buffers include 0.1 M sodium bicarbonate or phosphate (B84403) buffers at the appropriate pH. lumiprobe.com It is crucial to avoid buffers containing extraneous primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the dye, reducing the labeling efficiency. aatbio.com Due to the dye's limited solubility in aqueous solutions, a common practice is to first dissolve the this compound in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the buffered solution of the biomolecule. lumiprobe.comantibodies.com

A significant challenge in the use of many organic dyes, particularly in aqueous environments, is their tendency to aggregate. This phenomenon is driven by hydrophobic interactions, where the nonpolar dye molecules minimize their contact with polar water molecules. atto-tec.com Aggregation can drastically alter the photophysical properties of the dye, often leading to self-quenching and a decrease in fluorescence, and can interfere with the biological function of the labeled molecule.

Several strategies can be employed to mitigate the aggregation of this compound during bioconjugation and subsequent applications:

Solvent Composition : While the final reaction is aqueous, initially dissolving the dye in a water-miscible organic solvent like high-quality, amine-free DMF or DMSO helps ensure it is in a monomeric state before being introduced to the target biomolecule. lumiprobe.com

Control of Dye-to-Protein Ratio : Excessive labeling can lead to multiple dye molecules being conjugated in close proximity on the surface of a single protein, promoting intermolecular interactions and aggregation. atto-tec.com Careful optimization of the molar ratio of dye to biomolecule is necessary to achieve the desired degree of labeling without inducing aggregation.

Chemical Modification : Research has shown that modifying the dye itself can improve solubility and reduce aggregation. For instance, coupling reactive BDP NHS esters to charged moieties, such as an amino-triphenyl phosphonium (B103445) salt, has been demonstrated to enhance solubility in polar solvents like methanol (B129727) and prevent aggregation during spectroscopic studies. biorxiv.orgresearchgate.net

Use of Additives : The inclusion of certain additives or surfactants in the buffer can sometimes help to disrupt hydrophobic interactions and keep the dye molecules from aggregating, although this must be tested for compatibility with the target biomolecule.

After the labeling reaction, it is imperative to remove any unreacted, free dye and byproducts, such as N-hydroxysuccinimide. Failure to do so can result in high background fluorescence and non-specific signals in downstream applications. The choice of purification method depends on the size and nature of the labeled biomolecule.

Size-Exclusion Chromatography (Gel Filtration) : This is the most common and effective method for purifying labeled macromolecules like proteins and antibodies. lumiprobe.com The technique separates molecules based on their size. The larger, labeled biomolecule-dye conjugates will elute from the column first, while the smaller, unreacted dye molecules and byproducts are retained longer, allowing for their effective separation. lumiprobe.com

Precipitation : For proteins and nucleic acids, precipitation using cold ethanol (B145695) or acetone (B3395972) can be a viable method to separate the conjugate from soluble organic impurities. lumiprobe.com The labeled protein precipitates out of solution and can be collected by centrifugation, while the unbound dye remains in the supernatant.

Dialysis and Tangential Flow Filtration : These methods are also based on size separation and are suitable for purifying larger quantities of labeled proteins. They allow for the removal of small molecules and buffer exchange.

Chromatography : Other chromatographic techniques, such as ion exchange or affinity chromatography, can also be used for purification, particularly if a very high degree of purity is required. lumiprobe.com

Strategies for Preventing Dye Aggregation

Photophysical Characteristics for Robust Research Outcomes

BDP R6G is a borondipyrromethene dye known for its exceptional photophysical properties, which make it a reliable tool for fluorescence-based assays. lumiprobe.com It exhibits strong absorption, a high fluorescence quantum yield, and excellent photostability. lumiprobe.comantibodies.com

Table 1: Photophysical Properties of BDP R6G
PropertyValueReference
Excitation Maximum (λex)530 nm broadpharm.comantibodies.com
Emission Maximum (λem)548 nm broadpharm.comantibodies.com
Molar Extinction Coefficient (ε)76,000 M-1cm-1 antibodies.comlunanano.ca
Fluorescence Quantum Yield (Φ)0.96 broadpharm.comantibodies.com
Fluorescence LifetimeLong lumiprobe.comantibodies.com

One of the most significant advantages of BDP R6G and other BODIPY-class dyes is their high photostability. lumiprobe.comlumiprobe.comaxispharm.com Photobleaching, the irreversible destruction of a fluorophore upon exposure to excitation light, is a major limiting factor in long-term fluorescence microscopy experiments. The robust nature of the BDP R6G chromophore allows it to withstand prolonged or intense illumination, which is essential for:

Time-lapse imaging : Tracking cellular processes or the movement of labeled molecules over extended periods. A related dye, BDP-650, has been used to track intracellular vesicles for over 20 minutes in live-cell imaging, demonstrating the robustness of the BDP core structure. biorxiv.orgresearchgate.net

Z-stack acquisition : Creating three-dimensional reconstructions of samples, which requires capturing multiple images at different focal planes, increasing the total light exposure.

Super-resolution microscopy : Techniques like STORM often require robust dyes that can withstand the high laser powers needed for photoswitching. researchgate.net

The inherent photostability of BDP R6G provides a larger photon budget, resulting in a better signal-to-noise ratio over the course of an extended experiment and enabling more reliable quantitative analysis. lumiprobe.com

The fluorescence of many dyes is sensitive to their local environment, including solvent polarity and pH. This can be a significant drawback in biological studies, where a labeled molecule may traverse different cellular compartments with varying pH values. A key feature of BDP R6G is that its fluorescence is largely independent of pH. lumiprobe.comantibodies.com This insensitivity ensures that any observed change in fluorescence intensity is due to a change in the concentration or localization of the labeled molecule, rather than an artifact of a fluctuating local environment. medchemexpress.commedchemexpress.com This property is particularly valuable for quantitative studies and for assays conducted in a range of buffer conditions.

Considerations for Photostability in Extended Imaging Sessions

Strategies for Minimizing Non-Specific Binding and Background Fluorescence

High background signal can obscure the specific fluorescence of the labeled target, dramatically reducing the sensitivity and quality of an assay. This background can arise from unreacted free dye or from the non-specific adsorption of the dye-conjugate to surfaces or cellular components.

Key strategies to minimize these issues include:

Thorough Purification : As detailed in section 5.1.2, the most critical step is the rigorous removal of all unconjugated this compound after the labeling reaction.

Optimized Blocking : In applications like immunofluorescence or western blotting, using appropriate blocking buffers (e.g., Bovine Serum Albumin or non-fat milk) is essential to saturate non-specific binding sites on the substrate, preventing the dye-conjugate from adsorbing randomly.

Control of Hydrophobic Interactions : The same hydrophobic forces that cause dye aggregation can also lead to non-specific binding to cellular lipids or hydrophobic pockets on proteins. atto-tec.com Including detergents like Tween-20 in wash buffers can help to disrupt these interactions and reduce background.

Proper Reaction Stoichiometry : Using an appropriate molar excess of the dye during conjugation helps to ensure efficient labeling without leaving a large amount of unreacted dye that needs to be removed. lumiprobe.com

Leveraging Dye Properties : The relatively nonpolar nature of the BODIPY core can, in some cases, help minimize interactions with polar biological molecules, which can contribute to reducing background noise. axispharm.com

By implementing these methodological considerations, researchers can fully leverage the superior photophysical properties of this compound to achieve robust and reliable results in a wide array of fluorescence applications.

Integration into Multi-Color and Multi-Modal Imaging Workflows

The unique spectral characteristics of this compound, a borondipyrromethene dye, make it a valuable tool for advanced biological imaging that requires the simultaneous detection of multiple targets or the use of different imaging technologies. antibodies.comlumiprobe.com Its brightness, photostability, and distinct spectral profile allow for its successful integration into complex experimental designs. antibodies.comlumiprobe.com

Multi-Color Imaging

The successful use of multiple fluorescent probes in a single experiment hinges on the careful selection of dyes with minimal spectral overlap. This compound, with its excitation maximum around 530 nm and emission maximum at approximately 548 nm, is spectrally similar to Rhodamine 6G (R6G). antibodies.comlunanano.camedchemexpress.com This positions it well for use alongside other common fluorophores in multi-color microscopy.

For instance, in a typical multi-color imaging setup, this compound could be paired with blue-emitting dyes like Hoechst for nuclear staining, and far-red emitting dyes for labeling other cellular components. medchemexpress.com A crucial consideration in designing such experiments is the selection of appropriate filter sets and excitation sources to minimize bleed-through between the different fluorescence channels.

Recent research has demonstrated the use of BDP R6G derivatives in two-color imaging. biorxiv.orgresearchgate.net For example, a mitochondria-targeted version, BDP-R6G-Mito, was used alongside other fluorescent probes to track intracellular vesicles. biorxiv.orgresearchgate.net This highlights the potential of this compound in dynamic, live-cell imaging experiments where multiple processes are monitored simultaneously.

The compatibility of this compound extends to its use in Förster Resonance Energy Transfer (FRET) applications. FRET is a powerful technique for studying molecular interactions, and the spectral properties of BDP R6G make it a suitable FRET donor or acceptor when paired with an appropriate fluorophore. For example, it could potentially be paired with a dark quencher like QSY 21, which has a broad absorption spectrum covering the emission of BDP R6G. medchemexpress.com

Table 1: Spectral Properties of this compound and Potential Partner Dyes for Multi-Color Imaging

FluorophoreExcitation Max (nm)Emission Max (nm)Potential Application
BDP R6G~530~548Labeling of proteins, peptides, and amine-modified oligonucleotides
Hoechst 33258~350~461Nuclear counterstain
Cyanine3~555~570Labeling of various biomolecules
Cyanine5~649~670Far-red labeling for reduced autofluorescence
QSY 21N/A (quencher)N/A (quencher)FRET acceptor

This table is for illustrative purposes. Actual spectral properties may vary slightly depending on the specific conjugate and experimental conditions.

Multi-Modal Imaging

Multi-modal imaging combines two or more imaging techniques to gain a more comprehensive understanding of a biological sample. This often involves correlating fluorescence microscopy with other methods like electron microscopy or magnetic resonance imaging (MRI). researchgate.net

The stable fluorescence of this compound makes it a candidate for correlative light and electron microscopy (CLEM). In a typical CLEM workflow, a structure of interest is first identified using fluorescence microscopy with a probe like this compound. The same sample is then processed for electron microscopy to visualize the ultrastructure of the identified region at a much higher resolution. The ability to reliably locate the fluorescently labeled structure is critical for the success of this technique.

While direct examples of this compound in published multi-modal imaging studies are not prevalent, the broader class of BODIPY dyes, to which BDP R6G belongs, has been successfully used in the development of bimodal imaging probes. researchgate.net These probes can be detected by both fluorescence microscopy and another imaging modality, such as PET or SPECT. researchgate.net This suggests a promising future for the development of multi-modal probes based on the BDP R6G scaffold.

The integration of this compound into these advanced imaging workflows requires careful consideration of the experimental design, including the choice of other imaging agents and the technical requirements of each imaging modality. psu.edu However, its favorable photophysical properties provide a solid foundation for its use in unraveling complex biological processes through multi-color and multi-modal approaches.

Emerging Research Frontiers and Future Directions

Photoconversion and Photoswitching Mechanisms for Advanced Imaging

Photomodulable fluorescent probes, which can be optically switched between states, are essential for advanced imaging techniques like single-molecule localization microscopy (SMLM). While some BODIPY derivatives, particularly pyrrolyl-BODIPYs such as BDP-576 and BDP-650, exhibit photoconversion and photoswitching, this is not an inherent feature of the standard BDP R6G structure. researchgate.net These pyrrolyl-BODIPYs can undergo a process known as Directed Photooxidation Induced Conversion (DPIC), where photoirradiation leads to a chemical transformation of the fluorophore, resulting in a significant shift in its emission spectrum (e.g., from red to green). researchgate.netresearchgate.net This capability allows for the selective activation and imaging of sparse subsets of molecules, enabling the reconstruction of super-resolved images.

Studies comparing different BODIPY structures have shown that while pyrrolyl-BODIPYs undergo this conversion, a BDP-R6G-mitochondria conjugate did not display the same photoconvertible behavior upon photoirradiation. researchgate.net This distinction presents a clear research frontier: the rational design of modified BDP R6G structures that incorporate photoswitching or photoconversion capabilities. Future work may focus on integrating moieties that facilitate controlled photo-induced reactions, thereby expanding the utility of the BDP R6G scaffold into the realm of SMLM and other advanced imaging modalities that rely on photoswitchable probes.

Exploration in Quantitative Biological Measurements

The robust photophysical properties of BDP R6G NHS ester make it a prime candidate for applications requiring precise quantification. Its high fluorescence quantum yield (approximately 0.96) and significant molar extinction coefficient (~76,000 L·mol⁻¹·cm⁻¹) ensure a strong, detectable signal. lumiprobe.comlunanano.ca Furthermore, its exceptional photostability allows for prolonged observation and measurement without significant signal degradation, a crucial factor for accurate quantification.

A key area of exploration is its use in fluorescence polarization (FP) assays. lumiprobe.comglpbio.com The dye's long fluorescence lifetime is particularly advantageous for FP, a technique used to study molecular binding events in solution. By measuring changes in the polarization of emitted fluorescence, researchers can quantify binding affinities and kinetics between proteins, nucleic acids, and other biomolecules labeled with BDP R6G.

Moreover, analogues like Rhodamine 6G (R6G) are frequently used to create probes for quantitative real-time PCR (qPCR), such as TaqMan probes. lumiprobe.com This suggests a promising future direction for BDP R6G in developing highly sensitive and stable probes for nucleic acid quantification. The ability to conjugate this compound to antibodies and other targeting ligands also opens avenues for quantitative in vivo imaging, where the fluorescence intensity can be correlated with the concentration of a specific target, such as cell surface receptors. science.gov

Development of Smart Probes for Specific Biological Events

"Smart probes" are fluorophores designed to change their optical properties in response to a specific biological stimulus, such as pH changes, ion concentration, or enzymatic activity. science.gov While BDP R6G is noted for its fluorescence stability across different pH levels, which makes it a reliable label, its core structure can be modified to create environmentally sensitive probes. lumiprobe.comglpbio.com

The future in this area lies in the development of BDP R6G derivatives that act as sensors. By incorporating specific recognition motifs into the dye's molecular structure, researchers can design probes that "turn on" or shift their fluorescence color upon interacting with a target analyte or experiencing a change in their microenvironment. For example, modifying the BODIPY core to be sensitive to reactive oxygen species (ROS) could yield a probe for studying oxidative stress within cells.

The NHS ester functionality is key to another form of "smart" application: targeted probes. By conjugating the dye to highly specific binders like antibodies, peptides, or aptamers, researchers can create probes that selectively illuminate particular cells, organelles, or even individual proteins. researchgate.netresearchgate.net This targeting capability allows for the visualization and tracking of specific biological events in complex systems like living cells.

Integration with Microfluidic and Lab-on-a-Chip Systems

Microfluidic and lab-on-a-chip technologies, which perform biochemical analyses on a miniature scale, heavily rely on sensitive detection methods, with fluorescence being a primary choice. science.govmdpi-res.com The high brightness and photostability of BDP R6G make it an excellent fluorophore for these platforms, where detection volumes are minuscule and signals can be weak.

Research has already demonstrated the use of a related BDP R6G alkyne derivative within a microfluidic chip device, highlighting the compatibility of this dye scaffold with such systems. lumiprobe.com The integration of this compound into lab-on-a-chip systems enables the development of automated, high-throughput assays for applications like single-cell analysis, immunoassays, and nucleic acid detection. google.com The ability to perform reactions and analysis on a single chip reduces reagent consumption and analysis time, and the use of bright, stable dyes like BDP R6G is critical to achieving the required sensitivity and reliability. mdpi-res.com Future work will likely involve incorporating BDP R6G-based sensors into microfluidic devices to create integrated systems that can both perform a biochemical reaction and report on its outcome in real-time.

Novel Applications in Material Science and Nanotechnology

The unique optical properties of this compound extend its applicability beyond biology into material science and nanotechnology. The interaction of fluorophores with nanoscale materials can lead to novel photophysical phenomena, a field of intense investigation.

A significant research finding involves the spectral reshaping of single BDP R6G molecules when they are coupled to individual plasmonic nanoparticles. lumiprobe.com This interaction with the localized surface plasmon resonance of the nanoparticle can dramatically alter the dye's emission properties, an effect that can be harnessed for developing advanced sensors and optical materials. amazonaws.com

Furthermore, the general class of BODIPY dyes is being explored for use in organic light-emitting diodes (OLEDs) and solar cells due to their high quantum yields and tunable spectral properties. researchgate.net The ability to covalently attach BDP R6G to surfaces and polymers via its NHS ester or other functionalities allows for the creation of new functional materials. Future applications could include the development of fluorescent nanocomposites, where BDP R6G-labeled particles are used for sensing or as security inks, and the design of energy-transfer systems on nanostructured surfaces for light-harvesting applications. psu.edu

Challenges and Opportunities in Probe Design and Application Advancement

Despite the promise of this compound, several challenges and opportunities remain in its development and application.

Challenges:

Synthesis and Modification: The synthesis of complex, functionalized BODIPY dyes can be challenging, potentially limiting the exploration of novel derivatives. science.govresearchgate.net

In Vivo Instability: While generally stable, the BODIPY core's BF₂ moiety can be susceptible to cleavage under harsh chemical conditions, which could be a concern in certain biological or synthetic environments. researchgate.net

Conjugation Effects: The process of conjugating the dye to a biomolecule, such as an antibody, can sometimes alter the biomolecule's function or binding affinity, requiring careful optimization and validation. science.gov

Lack of Inherent Smart Features: The standard BDP R6G structure is not inherently a "smart" probe; it lacks intrinsic photoconversion capabilities and is relatively insensitive to its environment, necessitating further chemical modification for such applications. researchgate.net

Opportunities:

Platform Versatility: The BODIPY scaffold is exceptionally versatile. There is a significant opportunity to design and synthesize new BDP R6G analogues with enhanced properties, such as greater Stokes shifts, photoswitching capabilities, or environmental sensitivity. researchgate.net

Bimodal and Multimodal Probes: There is growing interest in creating bimodal probes for multimodal imaging (e.g., fluorescence and MRI or PET). The BDP R6G platform could be integrated with chelating agents or radioisotopes to create such multifunctional agents for more comprehensive diagnostics. researchgate.net

Advancements in Synthesis: The development of more efficient and modular synthetic strategies will accelerate the creation of new and improved probes based on the BDP R6G core. science.gov

Nanotechnology Integration: Further exploration of the interactions between BDP R6G and various nanomaterials (e.g., quantum dots, carbon nanotubes, plasmonic structures) will likely yield novel hybrid materials with unique properties for sensing, imaging, and electronics. lumiprobe.compsu.edu

Table of Spectral Properties for this compound

Property Value Reference
Excitation Maximum 530 nm lumiprobe.comlunanano.ca
Emission Maximum 548 nm lumiprobe.comlunanano.ca
Molar Extinction Coefficient (ε) 76,000 L·mol⁻¹·cm⁻¹ lumiprobe.comlunanano.ca
Fluorescence Quantum Yield (Φ) 0.96 lumiprobe.comlunanano.ca
CF260 0.17 lumiprobe.com

Table of Mentioned Compounds

Compound Name Abbreviation / Analogue
BDP R6G N-hydroxysuccinimidyl ester This compound
Rhodamine 6G R6G
Borondipyrromethene BODIPY
BDP-576 Pyrrolyl-BODIPY
BDP-650 Pyrrolyl-BODIPY
BDP-R6G-Mitochondria BDP-R6G-Mito

Q & A

Q. What are the key spectral properties of BDP R6G NHS ester, and how do they compare to Rhodamine 6G (R6G)?

this compound exhibits absorption and emission spectra similar to R6G, making it a viable alternative in fluorescence applications. Its absorption maximum is ~525 nm, with emission at ~555 nm, closely mirroring R6G’s spectral profile . However, BDP R6G offers superior photostability and a higher quantum yield (≥0.9), which reduces photobleaching in prolonged imaging experiments . For comparative studies, validate spectral overlap using fluorimeter scans and confirm excitation/emission filter compatibility with existing R6G-based setups .

Q. How does the NHS ester group in BDP R6G facilitate covalent labeling of biomolecules?

The NHS ester reacts specifically with primary amines (e.g., lysine residues or amine-modified surfaces) under neutral to slightly basic conditions (pH 7.5–8.5), forming stable amide bonds. To optimize conjugation:

  • Use a 5–10 molar excess of this compound relative to the target protein’s amine groups.
  • Incubate at 4°C for 4–6 hours to minimize hydrolysis of the NHS ester . Post-reaction, purify the conjugate via size-exclusion chromatography to remove unreacted dye, which can reduce background noise in imaging .

Q. What are the critical storage and handling conditions for this compound?

Store lyophilized dye at ≤–20°C in desiccated, light-protected vials. Reconstitute in anhydrous DMSO or DMF to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as this degrades the NHS ester’s reactivity. For aqueous applications, prepare working solutions fresh and use within 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quenching observed during protein labeling with this compound?

Quenching may arise from dye aggregation or proximity to aromatic residues (e.g., tryptophan). To troubleshoot:

  • Aggregation: Test solubilization in co-solvents (e.g., 10% DMSO in PBS) and use surfactants (0.01% Tween-20) to disperse aggregates .
  • Energy transfer: Perform Förster Resonance Energy Transfer (FRET) controls with known quenchers or use time-resolved fluorescence to distinguish static vs. dynamic quenching . Quantify labeling efficiency via mass spectrometry or absorbance at 525 nm (ε ≈ 80,000 M⁻¹cm⁻¹) .

Q. What experimental strategies enable multiplexed imaging using this compound alongside other BDP variants?

BDP R6G’s spectral profile (525/555 nm) allows multiplexing with BDP TMR (543/580 nm) or BDP 630/650 (630/650 nm). Key steps:

  • Validate spectral separation using single-dye controls to avoid cross-talk.
  • Optimize laser excitation powers and emission filters to minimize bleed-through.
  • Use fluorescence lifetime imaging (FLIM) to differentiate dyes with overlapping spectra but distinct lifetimes .

Q. How does pH sensitivity affect BDP R6G’s performance in live-cell imaging, and how can this be mitigated?

Unlike traditional rhodamines, BDP R6G is pH-insensitive across physiological ranges (pH 4–9), making it suitable for lysosomal or mitochondrial tracking. To confirm stability:

  • Perform calibration curves in buffered solutions (pH 4–10) and measure emission intensity.
  • For acidic organelles (e.g., lysosomes), co-stain with LysoTracker Red and validate co-localization .

Methodological Considerations

Q. What controls are essential for validating specificity in BDP R6G-based protein interaction studies?

  • Negative controls: Use amine-free blocking agents (e.g., glycine) to confirm covalent labeling specificity .
  • Competition assays: Pre-incubate the target protein with excess NHS-ester-free BDP R6G to assess non-specific binding .
  • Fluorescence correlation spectroscopy (FCS): Quantify diffusion coefficients to confirm monodisperse labeled proteins .

Q. How can researchers optimize reaction conditions for labeling low-abundance targets with this compound?

  • Increase dye-to-protein molar ratios (up to 20:1) while monitoring aggregation via dynamic light scattering.
  • Use amine-reactive crosslinkers (e.g., EDC/sulfo-NHS) to enhance labeling efficiency in low-pH environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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BDP R6G NHS ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.